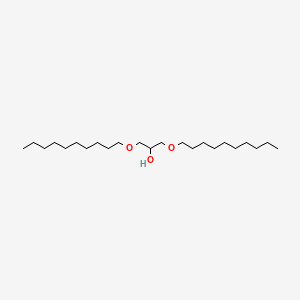

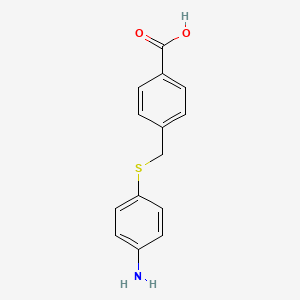

![molecular formula C20H28N6O B12810737 2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)

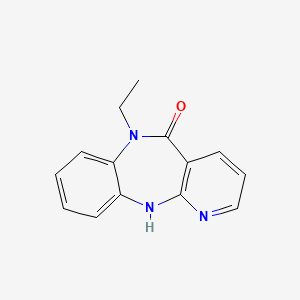

2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aftin-4 is a chemical compound known for its role as an amyloid forty-two inducer. It selectively increases the production of amyloid-β-1-42 from amyloid-β protein precursor, which is significant in the study of Alzheimer’s disease. This compound has been used extensively in research to induce Alzheimer’s disease-like toxicity in rodent brains, making it a valuable tool for studying the disease’s mechanisms and potential treatments .

准备方法

The synthesis of Aftin-4 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is available in various forms, including as a solid and in solution, indicating that it can be synthesized and stored under standard laboratory conditions .

化学反应分析

Aftin-4 undergoes several types of chemical reactions, primarily involving its interaction with γ-secretase. This interaction promotes the generation of amyloid-β-1-42. The compound does not significantly affect the production of amyloid-β-1-40, highlighting its specificity. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), and the reactions are typically carried out under controlled laboratory conditions .

科学研究应用

Aftin-4 is primarily used in scientific research related to Alzheimer’s disease. It is employed to induce rapid and acute Alzheimer’s disease-like toxicity in rodent brains, which helps researchers study the disease’s progression and potential treatments. The compound’s ability to selectively increase amyloid-β-1-42 levels makes it a valuable tool for investigating the molecular mechanisms underlying Alzheimer’s disease. Additionally, Aftin-4 has been used in studies examining the effects of amyloid-β-1-42 on mitochondrial structure and function, as well as its impact on learning and memory .

作用机制

Aftin-4 exerts its effects by activating γ-secretase, an enzyme complex involved in the production of amyloid-β peptides. This activation leads to an increase in amyloid-β-1-42 levels, which is associated with Alzheimer’s disease pathology. The compound interacts with several proteins relevant to Alzheimer’s disease, including voltage-dependent anion channel 1, prohibitin, and mitofilin. These interactions alter the subcellular localization of γ-secretase components, potentially modifying the enzyme’s specificity and promoting the production of amyloid-β-1-42 .

相似化合物的比较

Aftin-4 is unique in its ability to selectively increase amyloid-β-1-42 levels without significantly affecting amyloid-β-1-40 production. This specificity distinguishes it from other compounds that may increase both amyloid-β-1-42 and amyloid-β-1-40 levels. Similar compounds include celecoxib and fenofibrate, which also raise amyloid-β-1-42 levels but through different mechanisms. These compounds share some biochemical properties with Aftin-4, such as their interactions with mitochondrial proteins and their effects on γ-secretase activity .

属性

IUPAC Name |

2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYWONAECUVKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)

![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)

![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)